molecular formula C4H3LiN4O B6184898 lithium(1+) (E)-(pyrazin-2-yl)diazenolate CAS No. 2624153-50-8

lithium(1+) (E)-(pyrazin-2-yl)diazenolate

Cat. No.: B6184898
CAS No.: 2624153-50-8
M. Wt: 130
InChI Key:
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Description

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is a compound that features a lithium ion coordinated to a pyrazinyl diazenolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (E)-(pyrazin-2-yl)diazenolate typically involves the reaction of pyrazin-2-yldiazonium salts with lithium reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reaction temperature is often maintained at low levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The lithium ion can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazin-2-yloxides, while reduction can produce pyrazin-2-ylhydrazines.

Scientific Research Applications

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of advanced materials, such as catalysts and electronic components.

Mechanism of Action

The mechanism of action of lithium(1+) (E)-(pyrazin-2-yl)diazenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) (E)-(pyridin-2-yl)diazenolate
  • Lithium(1+) (E)-(quinolin-2-yl)diazenolate
  • Lithium(1+) (E)-(benzothiazol-2-yl)diazenolate

Uniqueness

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is unique due to its specific electronic and steric properties, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

2624153-50-8

Molecular Formula

C4H3LiN4O

Molecular Weight

130

Purity

95

Origin of Product

United States

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